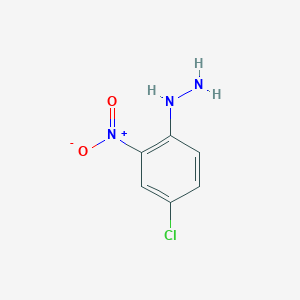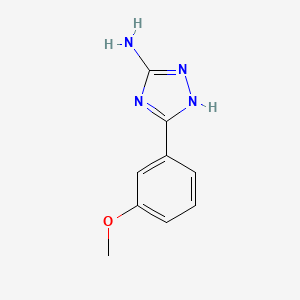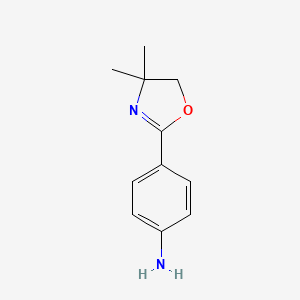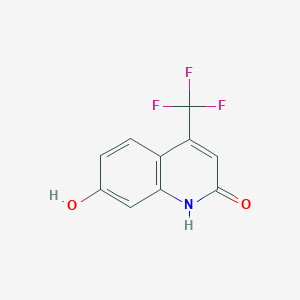
2,7-Dihydroxy-4-trifluoromethylquinoline
説明
2,7-Dihydroxy-4-trifluoromethylquinoline is a chemical compound with the molecular formula C10H6F3NO2 and a molecular weight of 229.15 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline backbone with two hydroxy groups at positions 2 and 7 and a trifluoromethyl group at position 4 . The exact 3D structure can be visualized using molecular modeling software .Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.15 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.科学的研究の応用
Chemical and Biological Significance of Hydroxyquinolines
Metal Ion Detection and Chelation
Hydroxyquinoline derivatives, such as 8-Hydroxyquinoline, have been widely recognized for their ability to chelate metal ions, making them useful in detecting and quantifying metal ions in various environmental and biological contexts (Gupta et al., 2021). This property is significant for research in fields such as analytical chemistry, environmental science, and medicinal chemistry.
Biological Activities and Drug Development
Hydroxyquinolines have demonstrated a range of biological activities, including anti-cancer, anti-viral, anti-microbial, and anti-fungal properties. These activities have spurred research into the development of novel pharmacological agents based on hydroxyquinoline scaffolds for treating various life-threatening diseases (Gupta et al., 2021). The exploration of 2,7-Dihydroxy-4-trifluoromethylquinoline in similar contexts could lead to the discovery of new therapeutic agents.
Excited-State Hydrogen Atom Transfer
Research on hydroxyquinolines, such as 7-hydroxyquinoline, has provided insights into excited-state hydrogen atom transfer (ESHAT) mechanisms, contributing to our understanding of photochemical processes. This knowledge is applicable in the development of photodynamic therapy agents and in designing molecules with specific photophysical properties (Manca et al., 2005).
Antioxidant Activity
The antioxidant properties of hydroxyquinoline derivatives make them candidates for inclusion in formulations aimed at protecting against oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cancer. Their ability to scavenge free radicals can be leveraged in the development of antioxidant supplements or drugs (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
7-hydroxy-4-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-4-9(16)14-8-3-5(15)1-2-6(7)8/h1-4,15H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGSNZIBWDMNBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=O)C=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419820 | |
| Record name | 2,7-Dihydroxy-4-trifluoromethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73496-29-4 | |
| Record name | 2,7-Dihydroxy-4-trifluoromethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



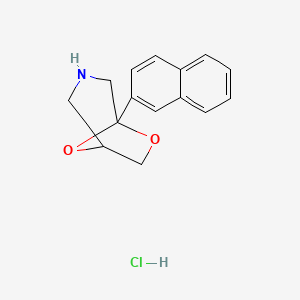
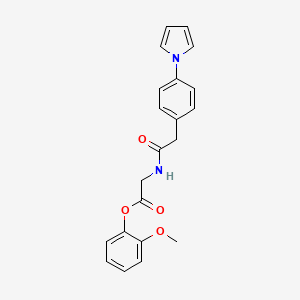
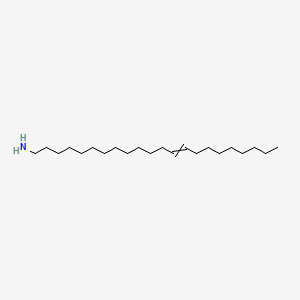
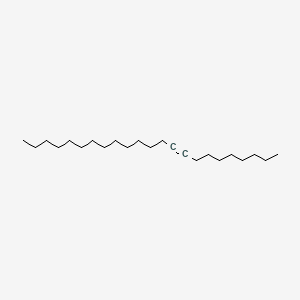


![1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1623411.png)
![2-[(Pyridin-4-ylmethyl)-amino]-ethanol](/img/structure/B1623413.png)
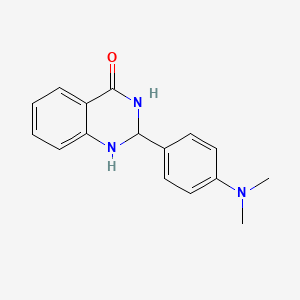
![N-[2-[(3-cyano-5,7-dimethylquinolin-2-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B1623416.png)
